Indeloxazine hydrochloride, chemically known as (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, is a synthetic compound classified as a cerebral activator []. This classification signifies its potential to enhance cognitive function, particularly in conditions characterized by impaired brain activity. Research suggests that Indeloxazine hydrochloride might exert its effects by influencing neurotransmitter systems and energy metabolism in the brain, making it a subject of interest in various neurological research domains.
A practical synthesis method for Indeloxazine hydrochloride involves the preferential crystallization of the target compound from an equilibrium mixture containing its tautomer, (±)-2-[(inden-4-yloxy)-methyl]morpholine hydrochloride, in methanol with a catalytic amount of base []. This method leverages the equilibrium shift towards Indeloxazine hydrochloride crystallization in the presence of a base. Another study synthesized ¹⁴C-labeled Indeloxazine hydrochloride starting from potassium [¹⁴C]cyanide through a ten-step process, achieving a radiochemical yield of 42.8% []. This radiolabeled form enables tracing its metabolic fate and distribution within biological systems.
Indeloxazine hydrochloride undergoes metabolism in rats, leading to the formation of α-D-glucopyranosides of its metabolites [, ]. These conjugates are produced through reactions catalyzed by α-glucosidases in the liver, utilizing maltosaccharides or glycogen as glucosyl donors []. This metabolic pathway, involving α-glucoside formation, is unusual for xenobiotics.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2